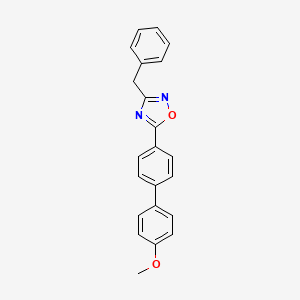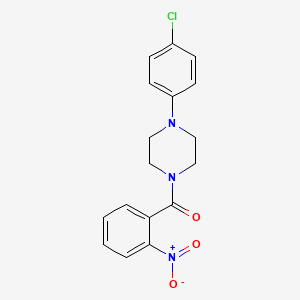
N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as CP-544439, is a small molecule drug that has been developed for its potential therapeutic use in various diseases. CP-544439 belongs to the class of compounds known as pyrazole carboxamides, which have been shown to have a range of biological activities.
作用机制
N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide exerts its biological effects by inhibiting the activity of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that is involved in a wide range of cellular processes, including glycogen metabolism, cell signaling, and gene expression. By inhibiting GSK-3, this compound can modulate the activity of downstream signaling pathways and affect cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the intrinsic pathway and inhibiting the extrinsic pathway. In inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of nuclear factor-kappaB (NF-kappaB) and activator protein-1 (AP-1). In neurological disorders, this compound enhances cognitive function by increasing the levels of brain-derived neurotrophic factor (BDNF) and reducing neuroinflammation.
实验室实验的优点和局限性
N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and has good bioavailability. It has been extensively studied for its potential therapeutic use in various diseases, and its mechanism of action is well understood. However, this compound also has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. It also has some off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide. One direction is to investigate its potential therapeutic use in other diseases, such as diabetes and cardiovascular disease. Another direction is to develop more potent and selective GSK-3 inhibitors based on the structure of this compound. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its limitations.
合成方法
The synthesis of N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide involves the reaction of 2-cyano-1-cyclopenten-1-ol with ethyl hydrazinecarboxylate to form the corresponding hydrazide. This is followed by the reaction of the hydrazide with ethyl 2-bromo-5-formyl-3-methylpyrazole-4-carboxylate to give the final product.
科学研究应用
N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic use in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, this compound has been shown to enhance cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
N-(2-cyanocyclopenten-1-yl)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-16-11(6-7-14-16)12(17)15-10-5-3-4-9(10)8-13/h6-7H,2-5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLIGIHNAVEWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B5856087.png)
![6-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5856096.png)
![N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5856110.png)
![(2,5-dimethoxyphenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B5856114.png)
![5-[(1-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856120.png)
![3-(2-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5856126.png)
![N-(4-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5856134.png)

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5856164.png)
![N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5856167.png)
![N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5856181.png)

